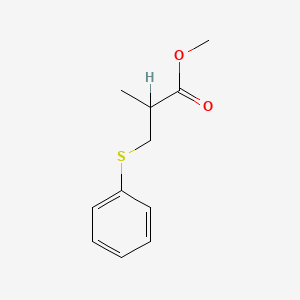

Methyl 3-(phenylthio)isobutyrate

Description

Methyl 3-(phenylthio)isobutyrate (CAS: 777-80-0) is a sulfur-containing ester with the molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g/mol. Structurally, it features a phenylthio (-S-C₆H₅) group attached to the β-carbon of an isobutyrate backbone, making it a versatile intermediate in organic synthesis . Key properties include:

Properties

IUPAC Name |

methyl 2-methyl-3-phenylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(11(12)13-2)8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYXACFPCLUSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002581 | |

| Record name | Methyl 2-methyl-3-(phenylthio)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-80-0 | |

| Record name | Propanoic acid, 2-methyl-3-(phenylthio)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(phenylthio)isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-methyl-3-(phenylthio)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(phenylthio)isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(phenylthio)isobutyrate can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl isobutyrate. This intermediate is then reacted with thiophenol in the presence of a base such as sodium hydroxide to introduce the phenylthio group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and thiolation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(phenylthio)isobutyrate undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(phenylthio)isobutyrate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(phenylthio)isobutyrate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active isobutyric acid derivative, which can further interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-Methyl-3-(Phenylthio)propionate

- CAS : 82249-45-4

- Molecular Formula : C₁₁H₁₄O₂S (identical to Methyl 3-(phenylthio)isobutyrate)

- Key Difference : Structural isomerism. The phenylthio group is positioned on the β-carbon of a propionate chain rather than an isobutyrate backbone.

- Applications : Similar use as a synthetic intermediate, though reactivity may differ due to steric effects .

Methyl 3-[(2-Hydroxyethyl)thio]isobutyrate

- CAS : 85099-03-2

- Molecular Formula : C₇H₁₄O₃S

- Key Difference : Replacement of the phenyl group with a hydroxyethyl (-CH₂CH₂OH) moiety.

Comparison with Functional Analogs

Methyl Isobutyrate

- CAS : 547-63-7 / 695-95-4

- Molecular Formula : C₅H₁₀O₂

- Key Differences: Structure: Lacks the phenylthio group. Physical Properties: Lower boiling point (93°C at 760 Torr) and density (0.884–0.888 g/cm³) .

Cinnamyl Isobutyrate

- CAS : 103-59-3

- Molecular Formula : C₁₃H₁₆O₂

- Key Differences: Structure: Contains a cinnamyl (aromatic allyl) group instead of phenylthio.

Biological Activity

Methyl 3-(phenylthio)isobutyrate (CAS Number: 94772) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: CHOS

- Molecular Weight: 214.29 g/mol

This compound features a phenylthio group attached to an isobutyrate moiety, which may influence its interaction with biological systems.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related damage in cells. This property is crucial for protecting cellular components from free radical damage.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby potentially aiding in the management of inflammatory diseases.

3. Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. It appears to induce apoptosis in certain cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclin-Dependent Kinases (CDKs): The compound may interfere with cell cycle regulation by inhibiting CDKs, similar to other compounds noted for their anticancer properties .

- Modulation of Signaling Pathways: It might alter signaling pathways associated with inflammation and cell proliferation, contributing to its anti-inflammatory and antitumor effects.

Research Findings and Case Studies

A review of the literature reveals several key studies highlighting the biological activities of this compound:

Safety and Toxicology

Toxicological assessments indicate that this compound is generally safe at low concentrations, with no significant genotoxic effects observed in standard assays . However, further studies are warranted to fully elucidate its safety profile.

Q & A

Basic: What are the established synthetic routes for Methyl 3-(phenylthio)isobutyrate, and what key reaction parameters influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or esterification reactions. For example, the compound can be synthesized via thiol-ene coupling between methyl isobutyrate derivatives and thiophenol under acidic or basic catalysis. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (40–80°C), and catalyst choice (e.g., p-toluenesulfonic acid or DBU) significantly impact yield. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. For analogous derivatives, patents describe using 2-methylpropionic acid precursors functionalized with phenylthio groups via sulfur nucleophiles .

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?

Methodological Answer:

- NMR : The phenylthio group (-SPh) produces distinct aromatic proton signals (δ 7.2–7.5 ppm in -NMR) and a sulfur-adjacent methylene/methine group (δ 3.0–3.5 ppm). The isobutyrate moiety shows a characteristic triplet for the methyl groups (δ 1.2–1.4 ppm) and a singlet for the ester carbonyl (δ 170–175 ppm in -NMR).

- IR : The ester carbonyl (C=O) appears at ~1740 cm, while the C-S stretch (phenylthio group) is observed at 650–750 cm.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) at m/z 224.0762 (CHOS) and fragments corresponding to phenylthiol (CHS, m/z 109.02).

Advanced: What thermodynamic properties govern the stability and reactivity of this compound under storage or reaction conditions?

Methodological Answer:

Critical thermodynamic parameters include:

- Enthalpy of Vaporization (ΔH) : Determined via gas chromatography (GC) or static method calorimetry. For methyl isobutyrate analogs, ΔH ranges from 35–40 kJ/mol, influenced by the phenylthio group’s electron-withdrawing effects .

- Hydrolysis Stability : The ester bond’s susceptibility to hydrolysis depends on pH and temperature. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products like 3-(phenylthio)isobutyric acid.

- Thermal Decomposition : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures (typically >200°C for similar esters).

Advanced: How does the phenylthio substituent influence the compound’s reactivity in atmospheric or oxidative environments?

Methodological Answer:

The phenylthio group enhances reactivity with atmospheric oxidants like ozone (O) and hydroxyl radicals (•OH). Environmental chamber studies (e.g., SAPRC-07 mechanism) model reaction pathways:

- Ozonolysis : Forms sulfoxide or sulfone derivatives via electrophilic addition. Rate constants () for methyl isobutyrate analogs are ~1.5 × 10 cm/molecule/s, measurable via FTIR or GC-MS .

- Photolysis : UV irradiation (λ = 254–365 nm) cleaves the C-S bond, producing thiyl radicals detectable via electron paramagnetic resonance (EPR).

Advanced: What in vitro pharmacological models are suitable for evaluating this compound’s anti-inflammatory potential?

Methodological Answer:

- NF-κB Inhibition Assay : Transfected HEK293 cells with luciferase reporters quantify suppression of inflammatory signaling. IC values are compared to reference inhibitors (e.g., dexamethasone).

- Cytokine Profiling : ELISA or multiplex assays measure TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages (RAW264.7 or THP-1).

- Structure-Activity Relationship (SAR) : Modifying the phenylthio or ester group (e.g., replacing methyl with ethyl) and testing analogs reveals pharmacophore requirements. Patents suggest 2-methyl-2-(phenylthio)propionic acid derivatives exhibit potent activity .

Advanced: How can computational methods predict the compound’s bioavailability and metabolic fate?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict logP (lipophilicity) and membrane permeability using tools like Schrödinger’s Desmond or GROMACS.

- CYP450 Metabolism Prediction : Software such as StarDrop or MetaSite identifies likely oxidation sites (e.g., sulfur atom or ester group).

- Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) simulate absorption and clearance using in vitro ADME data (Caco-2 permeability, microsomal stability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.